molecular formula C23H15ClN4O3 B2528841 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one CAS No. 1291862-49-1

4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one

Cat. No. B2528841
CAS RN: 1291862-49-1
M. Wt: 430.85
InChI Key: QNDIOTJDPDSLTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions starting from simple precursors like phthalic anhydride or hydrazides. For instance, the synthesis of 2-substituted phthalazin-1(2H)-one derivatives involves the preparation of an intermediate from phthalic anhydride, which is then further reacted to introduce the oxadiazole ring . Similarly, the synthesis of compounds with a 1,3,4-oxadiazole ring typically involves cyclization reactions and subsequent functionalization steps . These methods could potentially be adapted for the synthesis of the compound , although the specific synthetic route would need to be developed.

Molecular Structure Analysis

The molecular structure of compounds containing oxadiazole and phthalazinone rings has been characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry, as well as crystallographic analysis . These techniques would be essential for confirming the structure of the synthesized "4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one". Quantum chemical methods, such as DFT calculations, can also provide insights into the molecular geometry and electronic properties of the compound .

Chemical Reactions Analysis

The reactivity of the compound would likely be influenced by the presence of the oxadiazole and phthalazinone rings. These moieties can participate in various chemical reactions, such as nucleophilic substitutions or electrophilic additions, depending on the substituents and reaction conditions. The chlorophenyl group could undergo further substitution reactions, while the methoxy group could influence the electron density on the aromatic ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as solubility, melting point, and stability, would be determined by its molecular structure. The presence of heteroatoms and aromatic rings suggests that the compound may have moderate to low solubility in water but could be soluble in organic solvents. The compound's stability could be assessed through thermal analysis and stress testing. Additionally, the HOMO-LUMO energy gap and molecular electrostatic potential map obtained from quantum chemical calculations can provide information about the compound's reactivity and interaction with potential biological targets .

Scientific Research Applications

Organic Synthesis and Material Science

Compounds containing oxadiazole and phthalazinone units are often explored for their unique chemical properties and potential applications in creating novel materials. For example, oxadiazole derivatives are known for their luminescent properties and have been studied for applications in light-emitting diodes (LEDs) and other optoelectronic devices. Phthalazinone derivatives, on the other hand, have been investigated for their potential use in creating high-performance polymers due to their thermal stability and mechanical strength.

Pharmacological Research

In pharmacological research, both oxadiazole and phthalazinone moieties are recognized for their biological activities. Oxadiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer activities. Phthalazinone derivatives have been explored for their potential therapeutic applications, including kinase inhibition and cardiovascular diseases. The presence of these moieties in the compound suggests potential pharmacological applications worth exploring, albeit with a clear focus on avoiding drug use, dosage, and side effects as per the requirements.

References

properties

IUPAC Name

4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN4O3/c1-30-17-9-5-8-16(13-17)28-23(29)19-11-3-2-10-18(19)20(26-28)22-25-21(27-31-22)14-6-4-7-15(24)12-14/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDIOTJDPDSLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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